molecular formula C9H11NO3 B12972908 2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid

2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid

Cat. No.: B12972908
M. Wt: 181.19 g/mol
InChI Key: SGRQCGMUDYONIO-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

2-(2-Methoxy-3-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-methoxy-3-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-7(5-8(11)12)3-4-10-9(6)13-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

SGRQCGMUDYONIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)CC(=O)O

Origin of Product

United States

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